molecular formula C10H11ClFNO2 B12481028 N-(2-chloro-6-fluorobenzyl)-beta-alanine

N-(2-chloro-6-fluorobenzyl)-beta-alanine

Cat. No.: B12481028
M. Wt: 231.65 g/mol
InChI Key: XHUFETANTZQLGD-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-beta-alanine is a synthetic beta-alanine derivative designed for advanced biochemical and pharmacological research. This compound is of significant interest in medicinal chemistry for the development and exploration of novel bioactive molecules. Its structure, which incorporates a beta-alanine backbone modified with a 2-chloro-6-fluorobenzyl group, suggests potential as a building block or intermediate in organic synthesis. Researchers may utilize this chemical in studies focusing on enzyme inhibition, receptor binding assays, or as a precursor for more complex compounds. [ Specific mechanisms of action and research applications must be confirmed through dedicated literature search and added here. ] This product is provided as a high-purity material to ensure experimental reproducibility and reliability. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and conduct their own due diligence to determine the compound's suitability for a specific research purpose.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H11ClFNO2/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15/h1-3,13H,4-6H2,(H,14,15)

InChI Key

XHUFETANTZQLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-beta-alanine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-beta-alanine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Sodium hydroxide in aqueous medium at 60°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-beta-alanine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

N-(2-Chloro-6-fluorobenzyl) Chitosan Derivative

  • Structure : Chitosan backbone modified with N-(2-chloro-6-fluorobenzyl) group.
  • Activity : 100% mortality in insect larvae when incorporated into artificial diets .
  • Key Difference : The chitosan polymer backbone enhances biodegradability and bioavailability compared to beta-alanine’s smaller structure.

Flumetralin (N-(2-Chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine)

  • Structure : Features a nitroaromatic core and trifluoromethyl group alongside the benzyl substituent.
  • Application : Plant growth regulator and pesticide (CAS 62924-70-3) .
  • Key Difference : The nitro and trifluoromethyl groups confer strong electrophilic properties, enhancing herbicidal activity compared to beta-alanine derivatives.

Z995908944 (N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide)

  • Structure : Triazole-carboxamide core linked to the benzyl group.
  • Synthesis : 50% yield via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and (2-chloro-6-fluorophenyl)methanamine .
  • Application : CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, validated by HR-ESI-MS (m/z 345.0912) .

Beta-Alanine Derivatives with Varied Substituents

Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine)

  • Structure : DL-alanine substituted with 2,6-dimethylphenyl and phenylacetyl groups.
  • Application : Systemic fungicide targeting Oomycetes .
  • Key Difference : The phenylacetyl group enhances lipophilicity, improving membrane penetration compared to halogenated benzyl derivatives.

Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine)

  • Structure : D-alanine with methoxyacetyl and 2,6-dimethylphenyl groups.
  • Activity : Selective inhibition of fungal rRNA polymerase .
  • Key Difference : Stereospecificity (D-configuration) and methoxy group increase target specificity.

Pharmacological Analogues

G10 (4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide)

  • Structure : Benzothiazine-carboxamide with 2-chloro-6-fluorobenzyl and furan groups.
  • Key Difference : The thiazine ring system enables distinct protein-binding interactions compared to beta-alanine’s linear structure.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Yield/Data Reference
This compound Beta-alanine 2-Chloro-6-fluorobenzyl Under investigation N/A -
N-(2-Chloro-6-fluorobenzyl) chitosan Chitosan 2-Chloro-6-fluorobenzyl 100% larval mortality Incorporated into diet
Flumetralin p-Toluidine 2-Chloro-6-fluorobenzyl, nitro, CF3 Herbicide, plant growth regulator CAS 62924-70-3
Z995908944 Triazole-carboxamide 2-Chloro-6-fluorobenzyl, m-tolyl CFTR potentiator 50% yield, HR-ESI-MS: 345.1
Benalaxyl DL-alanine 2,6-Dimethylphenyl, phenylacetyl Fungicide Commercial formulation
G10 Benzothiazine-carboxamide 2-Chloro-6-fluorobenzyl, furan Immunomodulator (STING agonist) Luciferase assay (50-fold)

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